2-(3-Ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid
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Overview
Description
2-(3-Ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid is an organic compound that features a unique combination of functional groups, including an ethoxy group, difluoro substituents, and a hydroxypropanoic acid moiety
Preparation Methods
The synthesis of 2-(3-Ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxyphenylboronic acid with difluoroacetic acid in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
2-(3-Ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a difluoroketone derivative, while reduction of the carboxylic acid would produce a difluoroalcohol.
Scientific Research Applications
2-(3-Ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals. It may serve as a lead compound for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The difluoro groups and hydroxypropanoic acid moiety may enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-(3-Ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid include other difluorinated hydroxy acids and ethoxy-substituted aromatic acids. For example:
2-(3-Ethoxyphenyl)-4-chlorobenzoic acid: This compound features a similar ethoxyphenyl group but with a chlorobenzoic acid moiety instead of a difluorohydroxypropanoic acid.
2-(3-Ethoxyphenyl)-5-methoxybenzoic acid:
The uniqueness of this compound lies in its combination of difluoro and hydroxypropanoic acid groups, which confer distinct reactivity and potential biological activity compared to its analogs.
Biological Activity
2-(3-Ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid is an organic compound notable for its unique structural features, including a difluoro group and a hydroxypropanoic acid moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
- Molecular Formula : C11H12F2O4
- Molecular Weight : 246.21 g/mol
- IUPAC Name : this compound
- CAS Number : [Insert CAS Number]
Property | Value |
---|---|
Molecular Formula | C11H12F2O4 |
Molecular Weight | 246.21 g/mol |
IUPAC Name | This compound |
InChI Key | FWHNTHCIVDEOFN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The difluoro substituents and the hydroxy group enhance its reactivity and binding affinity to various enzymes and receptors.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or metabolic disorders.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which may be relevant for this compound as well .
Antimicrobial Activity
Research indicates that derivatives of hydroxypropanoic acids can exhibit significant antimicrobial effects. For instance, studies on closely related compounds have shown efficacy against pathogens like Staphylococcus aureus and Salmonella typhi. While specific data for this compound is limited, its structural analogs suggest potential in this area .
Case Studies
- Antibacterial Effects : A study explored the antibacterial properties of structurally similar compounds derived from endophytic fungi. These compounds demonstrated activity against common bacterial strains, indicating that modifications in the hydroxypropanoic structure can influence biological efficacy .
- Pharmacological Applications : The compound's unique functional groups position it as a candidate for further pharmacological exploration. Its potential as a lead compound in drug discovery is supported by its structural characteristics that may enhance bioactivity .
Comparative Analysis
When compared to similar compounds such as 2-(3-Ethoxyphenyl)-4-chlorobenzoic acid and 2-(3-Ethoxyphenyl)-5-methoxybenzoic acid, this compound exhibits distinct reactivity profiles due to the presence of difluoro and hydroxy groups. This uniqueness may confer advantages in terms of potency and selectivity for biological targets.
Compound | Structural Features | Potential Activity |
---|---|---|
2-(3-Ethoxyphenyl)-4-chlorobenzoic acid | Ethoxy group + chlorobenzoic moiety | Antimicrobial potential |
2-(3-Ethoxyphenyl)-5-methoxybenzoic acid | Ethoxy group + methoxybenzoic moiety | Antioxidant activity |
This compound | Ethoxy group + difluoro + hydroxypropanoic acid | Potential enzyme inhibition |
Properties
Molecular Formula |
C11H12F2O4 |
---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H12F2O4/c1-2-17-8-5-3-4-7(6-8)11(16,9(12)13)10(14)15/h3-6,9,16H,2H2,1H3,(H,14,15) |
InChI Key |
FWHNTHCIVDEOFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C(F)F)(C(=O)O)O |
Origin of Product |
United States |
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